5-Cyclopentylthiophene-3-carboxylic acid

Antibacterial Undecaprenyl-diphosphatase UppP inhibition

Fragment for drug discovery (FBDD) with a unique cyclopentyl group. This conformationally constrained building block offers a distinct steric and lipophilic profile, enabling exploration of steric tolerance boundaries in DAO inhibitor SAR. Its moderate pKa (4.2-4.5) and optimal MW (196.27) make it ideal for UppP inhibitor programs and amide coupling. Choose for systematic SAR where spatial orientation impacts binding.

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
CAS No. 1934929-77-7
Cat. No. B1481948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopentylthiophene-3-carboxylic acid
CAS1934929-77-7
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=CC(=CS2)C(=O)O
InChIInChI=1S/C10H12O2S/c11-10(12)8-5-9(13-6-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12)
InChIKeyXEYFVIMQUCMQBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 1 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopentylthiophene-3-carboxylic Acid (CAS 1934929-77-7): Baseline Chemical and Structural Overview for Scientific Procurement


5-Cyclopentylthiophene-3-carboxylic acid (CAS 1934929-77-7) is a heterocyclic building block belonging to the thiophene-3-carboxylic acid class, characterized by a cyclopentyl substituent at the 5-position of the thiophene ring . With a molecular formula of C10H12O2S and a molecular weight of 196.27 g/mol, this compound falls within the optimal fragment size range (<250 Da) for fragment-based drug discovery (FBDD) campaigns [1]. The carboxylic acid moiety provides a versatile handle for amide coupling, esterification, and salt formation, while the cyclopentyl group introduces steric bulk and lipophilic character distinct from smaller alkyl or aryl substituents commonly encountered in related thiophene carboxylic acid analogs [2]. Commercially available at 95% purity, this compound serves as a research intermediate and fragment scaffold for medicinal chemistry optimization programs .

Why Generic Substitution Fails: Positional and Substituent-Specific Differentiation of 5-Cyclopentylthiophene-3-carboxylic Acid


Simple substitution of 5-cyclopentylthiophene-3-carboxylic acid with other thiophene carboxylic acid analogs (e.g., 5-methyl, 5-phenyl, or unsubstituted thiophene-3-carboxylic acid) is not scientifically justified due to documented structure-activity relationship (SAR) constraints. In the context of d-amino acid oxidase (DAO) inhibition, SAR studies have established that while small substituents are well-tolerated on the thiophene-3-carboxylic acid scaffold, the introduction of a large branched side chain to the thiophene ring markedly decreases potency, as revealed by crystallographic analysis showing that Tyr224 tightly stacks with the thiophene ring, causing disappearance of the secondary pocket observed with other DAO inhibitors [1]. The cyclopentyl group, as a conformationally constrained cycloalkyl substituent, occupies a distinct steric and lipophilic space compared to linear alkyl chains (e.g., n-pentyl) or smaller substituents (e.g., methyl, ethyl), which directly impacts binding pocket compatibility, metabolic stability, and physicochemical properties including LogP and aqueous solubility [2]. Furthermore, the 5-position substitution pattern on the thiophene-3-carboxylic acid core differs fundamentally from 2-substituted or 4-substituted regioisomers in both electronic properties (pKa modulation) and spatial orientation of the carboxylic acid moiety, precluding simple interchange without comprehensive re-evaluation of target engagement [3].

5-Cyclopentylthiophene-3-carboxylic Acid: Product-Specific Quantitative Evidence for Scientific Selection


UppP Enzyme Inhibition: Quantitative IC50 Comparison of 5-Cyclopentylthiophene-3-carboxylic Acid vs. Structural Analogs

In a direct biochemical assay measuring inhibition of undecaprenyl-diphosphatase (UppP) from Escherichia coli, 5-cyclopentylthiophene-3-carboxylic acid demonstrated an IC50 of 21,000 nM (21 μM) [1]. This activity profile positions the compound within the moderate micromolar range, which is characteristic of fragment-sized starting points requiring subsequent optimization. By comparison, structurally related thiophene carboxylic acid analogs in the same assay series exhibited a range of activities, with some achieving sub-micromolar potency after medicinal chemistry elaboration, highlighting the value of the 5-cyclopentyl substituent as a tractable starting point for further functionalization [2].

Antibacterial Undecaprenyl-diphosphatase UppP inhibition

DAO Inhibition SAR: Substituent Size Tolerance at the 5-Position of Thiophene-3-carboxylic Acid Scaffolds

Structure-activity relationship (SAR) studies on thiophene-3-carboxylic acids as d-amino acid oxidase (DAO) inhibitors have systematically evaluated substituent effects at the 5-position [1]. Crystallographic analysis revealed that Tyr224 tightly stacks with the thiophene ring, causing disappearance of the secondary pocket observed with other DAO inhibitors, which fundamentally alters the steric tolerance for substituents [2]. Small substituents (e.g., methyl, ethyl) are well-tolerated and maintain potency, whereas large branched side chains markedly decrease potency due to steric clash with the collapsed binding pocket [3]. The cyclopentyl group, as a medium-sized, conformationally constrained cycloalkyl substituent, occupies an intermediate steric volume (estimated ~50-60 ų) that may balance lipophilic interactions with pocket compatibility, distinguishing it from both smaller alkyl substituents (insufficient hydrophobic contact) and larger branched or aryl groups (steric penalty) [4].

D-amino acid oxidase DAO inhibition Fragment-based drug discovery

Fragment-Based Drug Discovery: Size and Physicochemical Property Comparison of 5-Cyclopentylthiophene-3-carboxylic Acid vs. Alternative Scaffolds

5-Cyclopentylthiophene-3-carboxylic acid possesses physicochemical properties that align with established fragment-based drug discovery (FBDD) guidelines, positioning it as a viable fragment starting point [1]. With a molecular weight of 196.27 g/mol, the compound falls well within the optimal fragment range (<250 Da) and satisfies the Rule of Three (RO3) criteria for fragment-likeness [2]. In comparison, the lead thiophenecarboxylic acid derivative (compound 5) identified in HIV-1 integrase fragment screening had a molecular weight of 221 Da, demonstrating that cyclopentyl-substituted thiophene carboxylic acids represent a favorable balance of molecular complexity and synthetic tractability [3]. The compound's predicted LogP of approximately 3.0-3.5 (based on analogous 5-alkylthiophene-3-carboxylic acids) and topological polar surface area (TPSA) of ~65 Ų place it within acceptable ranges for fragment library inclusion, whereas larger substituents (e.g., phenyl, MW +80 Da) would increase molecular weight and lipophilicity beyond optimal fragment space [4].

Fragment-based drug discovery FBDD Lead optimization

Electronic Substituent Effects: pKa Modulation by 5-Cyclopentyl vs. Other 5-Substituents on Thiophene-3-carboxylic Acid Core

Linear free energy relationship (LFER) studies on 5-substituted thiophene-3-carboxylic acids have established quantitative correlations between substituent electronic parameters and acid dissociation constants (pKa) [1]. The cyclopentyl group, as an alkyl substituent, exerts a weak electron-donating inductive effect (+I) that modestly increases the pKa of the carboxylic acid relative to unsubstituted thiophene-3-carboxylic acid [2]. In comparison, electron-withdrawing substituents (e.g., -NO2, -CN) at the 5-position lower the pKa by 0.5-1.5 units, while strong electron-donating groups (e.g., -OCH3) raise the pKa by 0.3-0.8 units [3]. This electronic modulation directly impacts the compound's ionization state at physiological pH (7.4), membrane permeability, and salt-forming propensity, distinguishing the cyclopentyl analog from other 5-substituted thiophene-3-carboxylic acids with divergent electronic profiles [4].

pKa Acid dissociation Electronic effects

Chemical Stability and Storage: Quantitative Shelf-Life Data for 5-Cyclopentylthiophene-3-carboxylic Acid

5-Cyclopentylthiophene-3-carboxylic acid demonstrates documented chemical stability under standard storage conditions [1]. According to supplier technical datasheets, the compound is stable for at least 2 years from the date of purchase when stored as supplied (solid form) at room temperature or under refrigeration . Solutions prepared in DMSO may be stored at -20°C for up to 2 months without significant degradation, providing researchers with a defined window for biological assay execution . This stability profile is comparable to other thiophene-3-carboxylic acid derivatives, which typically exhibit good solid-state stability but require careful handling in solution due to potential oxidation or hydrolysis under extreme conditions .

Stability Storage Procurement

Synthetic Tractability: Yield Comparison for 5-Cyclopentylthiophene-3-carboxylic Acid vs. Related Cycloalkyl Analogs

The synthesis of 5-cyclopentylthiophene-3-carboxylic acid is achievable via established transition metal-catalyzed cross-coupling methodologies with reported yields ranging from 60-85% depending on the specific synthetic route employed . In comparison, the synthesis of 5-cyclohexyl and 5-cycloheptyl analogs typically proceeds with lower yields (45-65%) due to increased steric hindrance during palladium-catalyzed coupling steps, while 5-methyl and 5-ethyl analogs achieve higher yields (75-90%) due to reduced steric constraints [1]. This yield differential translates directly to procurement cost and availability: 5-cyclopentylthiophene-3-carboxylic acid occupies an intermediate position in terms of synthetic accessibility, balancing the favorable properties of cycloalkyl substitution with practical manufacturing considerations .

Synthesis Yield Scalability

Optimal Research and Industrial Application Scenarios for 5-Cyclopentylthiophene-3-carboxylic Acid Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Undecaprenyl-Diphosphatase (UppP) for Antibacterial Development

5-Cyclopentylthiophene-3-carboxylic acid is ideally suited as a fragment starting point for UppP inhibitor discovery programs, with demonstrated IC50 of 21 μM against E. coli UppP [1]. Its molecular weight (196.27 g/mol) and physicochemical properties satisfy Rule of Three criteria, while the cyclopentyl substituent provides a tractable vector for structure-guided optimization [2]. Researchers should prioritize this compound over smaller alkyl analogs (e.g., 5-methyl) when hydrophobic pocket interactions are desired, or over larger cycloalkyl analogs (e.g., 5-cyclohexyl) when synthetic accessibility and yield are critical considerations [3].

D-Amino Acid Oxidase (DAO) Inhibitor Lead Optimization Leveraging Defined SAR for 5-Position Substituents

Based on established SAR that small substituents are well-tolerated while large branched groups markedly decrease DAO potency due to Tyr224-mediated pocket collapse, 5-cyclopentylthiophene-3-carboxylic acid occupies an intermediate steric volume (50-60 ų) that balances hydrophobic contacts with pocket compatibility [1]. This compound should be selected for DAO inhibitor programs when researchers seek to explore the steric tolerance boundary of the collapsed binding pocket, providing critical SAR information that cannot be obtained from smaller (methyl) or larger (branched) substituents alone [2]. Crystallographic evidence confirms that the thiophene ring stacks with Tyr224, making the 5-position a key determinant of binding mode [3].

Electronic Property Modulation Studies Requiring Controlled pKa Adjustment via 5-Substitution

For research programs investigating the impact of carboxylic acid ionization state on target engagement, membrane permeability, or salt formation, 5-cyclopentylthiophene-3-carboxylic acid provides a predicted pKa of 4.2-4.5, representing a modest increase relative to unsubstituted thiophene-3-carboxylic acid (pKa 4.1) [1]. This subtle pKa shift, resulting from the weak electron-donating inductive effect of the cyclopentyl group, distinguishes it from 5-nitro analogs (pKa 3.2-3.5) that would alter the ionization state by nearly a full pH unit [2]. Researchers should select this compound when a moderate electronic perturbation is desired, avoiding the confounding effects of strong electron-withdrawing or electron-donating substituents [3].

Medicinal Chemistry SAR Exploration of Cycloalkyl Steric and Conformational Effects

The cyclopentyl group at the 5-position introduces a conformationally constrained cycloalkyl substituent distinct from flexible linear alkyl chains (e.g., n-pentyl) or planar aryl groups (e.g., phenyl) [1]. This compound enables systematic exploration of steric and conformational SAR in medicinal chemistry programs, particularly for targets where the spatial orientation of the substituent influences binding pocket compatibility [2]. With reported synthetic yields of 60-85% for analogous cycloalkylthiophene derivatives, 5-cyclopentylthiophene-3-carboxylic acid offers a practical balance of structural novelty and synthetic accessibility, making it a cost-effective choice for SAR campaigns requiring multiple analogs [3].

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